1,1,1,2,2,3,3-Heptafluoro-5-nitro-4-(nitromethyl)pentane
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1,1,1,2,2,3,3-Heptafluoro-5-nitro-4-(nitromethyl)pentane is a highly fluorinated organic compound. It is characterized by the presence of multiple fluorine atoms and nitro groups, which contribute to its unique chemical properties. This compound is of interest in various fields due to its stability and reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1,1,1,2,2,3,3-Heptafluoro-5-nitro-4-(nitromethyl)pentane typically involves the fluorination of a suitable precursor, followed by nitration. One common method involves the reaction of a pentane derivative with a fluorinating agent such as cobalt trifluoride or silver fluoride under controlled conditions. The resulting fluorinated intermediate is then subjected to nitration using a mixture of nitric acid and sulfuric acid at low temperatures to introduce the nitro groups.
Industrial Production Methods
Industrial production of this compound may involve continuous flow processes to ensure consistent quality and yield. The use of advanced fluorination techniques, such as electrochemical fluorination, can enhance the efficiency and safety of the production process. Additionally, the implementation of stringent safety measures is crucial due to the reactive nature of the fluorinating and nitrating agents used.
Chemical Reactions Analysis
Types of Reactions
1,1,1,2,2,3,3-Heptafluoro-5-nitro-4-(nitromethyl)pentane undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or hydrogen gas in the presence of a catalyst, resulting in the formation of amines or other reduced products.
Substitution: The nitro groups can be substituted with other functional groups through nucleophilic substitution reactions, using reagents such as sodium methoxide or potassium tert-butoxide.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Lithium aluminum hydride in dry ether or hydrogen gas with a palladium catalyst.
Substitution: Sodium methoxide in methanol or potassium tert-butoxide in dimethyl sulfoxide.
Major Products Formed
Oxidation: Carboxylic acids, aldehydes, or ketones.
Reduction: Amines or hydroxylamines.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
1,1,1,2,2,3,3-Heptafluoro-5-nitro-4-(nitromethyl)pentane has several scientific research applications:
Biology: Investigated for its potential use in biochemical assays and as a probe for studying enzyme mechanisms.
Medicine: Explored for its potential as a precursor in the synthesis of pharmaceuticals and agrochemicals.
Industry: Utilized in the development of specialty materials, such as fluorinated polymers and surfactants, due to its unique chemical properties.
Mechanism of Action
The mechanism of action of 1,1,1,2,2,3,3-Heptafluoro-5-nitro-4-(nitromethyl)pentane involves its interaction with molecular targets through its fluorine and nitro groups. The fluorine atoms can participate in hydrogen bonding and van der Waals interactions, while the nitro groups can undergo redox reactions. These interactions can modulate the activity of enzymes, receptors, and other biomolecules, leading to various biological effects.
Comparison with Similar Compounds
Similar Compounds
1,1,1,2,2,3,3-Heptafluoropentane: Similar in structure but lacks the nitro groups, resulting in different reactivity and applications.
1,1,1,2,2,3,3-Heptafluoro-3-methoxypropane: Contains a methoxy group instead of nitro groups, used primarily as a refrigerant and heat transfer fluid.
1,1,1,2,2,3,3-Heptafluoro-4-iodobutane: Contains an iodine atom, used in different industrial applications.
Uniqueness
1,1,1,2,2,3,3-Heptafluoro-5-nitro-4-(nitromethyl)pentane is unique due to the presence of both fluorine and nitro groups, which impart distinct chemical properties. The combination of these functional groups allows for a wide range of chemical reactions and applications, making it a valuable compound in various scientific and industrial fields.
Properties
CAS No. |
355-91-9 |
---|---|
Molecular Formula |
C6H5F7N2O4 |
Molecular Weight |
302.10 g/mol |
IUPAC Name |
1,1,1,2,2,3,3-heptafluoro-5-nitro-4-(nitromethyl)pentane |
InChI |
InChI=1S/C6H5F7N2O4/c7-4(8,5(9,10)6(11,12)13)3(1-14(16)17)2-15(18)19/h3H,1-2H2 |
InChI Key |
PAESHGHUQXDFGZ-UHFFFAOYSA-N |
Canonical SMILES |
C(C(C[N+](=O)[O-])C(C(C(F)(F)F)(F)F)(F)F)[N+](=O)[O-] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.